molecular formula C17H25N5O3 B2903030 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione CAS No. 838902-14-0

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione

Cat. No.: B2903030
CAS No.: 838902-14-0
M. Wt: 347.419
InChI Key: IYFXCXYPHMSMLG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to maximize yield and purity, involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-8-[(3-methyl-1-piperidinyl)methyl]-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
  • 1,3-Dimethyl-8-[(3-methyl-1-piperidinyl)methyl]-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-11-5-7-21(8-6-11)10-13-18-15-14(22(13)9-12(2)23)16(24)20(4)17(25)19(15)3/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFXCXYPHMSMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC(=O)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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